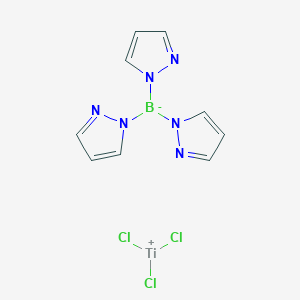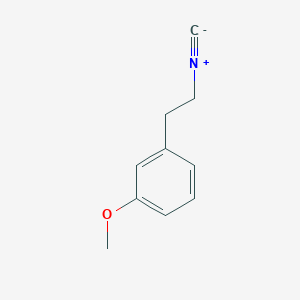![molecular formula C22H14N4O12S2 B3337256 3,3'-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester CAS No. 60129-38-6](/img/structure/B3337256.png)
3,3'-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester
Vue d'ensemble
Description
3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester is a synthetic compound composed of two succinimide groups and two nitrobenzoic acid groups. It is a versatile compound used in a variety of scientific applications, from drug delivery to biochemistry and physiology. It is also used as a building block to create other compounds that are useful in research and development of pharmaceuticals, agrochemicals, cosmetics, and other applications .
Molecular Structure Analysis
The molecular structure of 3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester is complex, with a molecular weight of 590.5 g/mol . It is composed of two succinimide groups and two nitrobenzoic acid groups.Chemical Reactions Analysis
3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester is a reagent and reaction component . It can form strong covalent bonds with other molecules, allowing for the creation of highly specific and stable compounds.Applications De Recherche Scientifique
Detection of Genetically Modified Organisms (GMOs)
DTNB-NHS is used in the development of multilayered surface-enhanced Raman spectroscopy (SERS) platforms for the analysis of GMOs . The oligonucleotides on the Au rod nanoparticles and Au slide are combined to determine target concentrations from the DTNB signals using SERS . This method allows for sensitive, selective, and specific detection of oligonucleotide sequences .
Detection of Free Cysteines in Proteins
DTNB-NHS is a chemical compound that contains a disulfide group and is used to detect free cysteines in proteins through a disulfide exchange reaction . It produces a yellow color when added to compounds containing sulfhydryl groups .
Quantification of Sulfhydryl Groups
Ellman’s reagent, another name for DTNB-NHS, is used for quantitating free sulfhydryl groups in solution . A solution of this compound produces a yellow-colored product when it reacts with sulfhydryl groups .
Biomarker for Oxidative Stress
DTNB-NHS is used for evaluation of glutathione homeostasis, a biomarker of nanoparticle-induced oxidative stress . In the DTNB assay, reduced GSH interacts with DTNB to form the colored product 2-nitro-5-thiobenzoic acid, which is measured at 415 nm, and GSSG .
Enzymatic Determination of Glutathione
DTNB-NHS is used in enzymatic determination in a coupled assay system containing glutathione reductase and DTNB . This method is convenient, inexpensive, highly sensitive, and specific .
Detection of Lipid Peroxidation Products
DTNB-NHS is used in the thiobarbituric acid reactive substances (TBARS) assay for measurement of lipid peroxidation products, such as lipid hydroperoxides and aldehydes . A molondialdehyde (MDA) standard curve is used for quantitation .
Mécanisme D'action
Target of Action
DTNB-NHS, also known as 3,3’-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester or Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediylbis(2-nitrobenzoate), primarily targets thiol groups in proteins . Thiol groups, also known as sulfhydryl groups, are functional groups consisting of a sulfur atom and a hydrogen atom (-SH). They are present in molecules such as the amino acid cysteine, which is a component of many proteins .
Mode of Action
DTNB-NHS interacts with its targets through a disulfide exchange reaction . This aromatic disulfide reacts with aliphatic thiol groups to form a mixed disulfide of the protein and one mole of 2-nitro-5-thiobenzoate per mole of protein sulfhydryl group . DTNB has little if any absorbance, but when it reacts with -SH groups on proteins under mild alkaline conditions (pH 7-8), the 2-nitro-5-thiobenzoate anion (TNB2-) gives an intense yellow color at 412 nm .
Biochemical Pathways
The primary biochemical pathway affected by DTNB-NHS involves the modification of thiol groups in proteins . This modification can be used to measure the concentration of thiol groups in a sample . In a novel application, DTNB was used as a cleavable cross-linking agent. A modified insulin was treated with DTNB, then was connected to glucose oxidase in the presence of the carbodiimide (E1769). When glucose was added to an aqueous solution containing this hybrid enzyme, the modified insulin was released .
Pharmacokinetics
The resulting products, including the 2-nitro-5-thiobenzoate anion, could potentially be detected and quantified as a measure of the compound’s bioavailability .
Result of Action
The primary molecular effect of DTNB-NHS is the formation of a mixed disulfide between the compound and thiol groups in proteins . This results in a change in the protein’s structure, which can affect its function. On a cellular level, this could potentially lead to changes in protein activity and cellular processes .
Action Environment
The action of DTNB-NHS is influenced by several environmental factors. The pH of the environment is crucial, as the reaction with thiol groups occurs under mild alkaline conditions . Additionally, the presence of other reactive groups could potentially interfere with the compound’s action. For example, Ellman’s reagent is sensitive to various buffer ions, so the extinction coefficient used to calculate the number of sulfhydryl groups must be matched to the reaction conditions .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-nitrophenyl]disulfanyl]-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O12S2/c27-17-5-6-18(28)23(17)37-21(31)13-9-11(1-3-15(13)25(33)34)39-40-12-2-4-16(26(35)36)14(10-12)22(32)38-24-19(29)7-8-20(24)30/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAKOGSBRWFFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=CC(=C2)SSC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)ON4C(=O)CCC4=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B3337194.png)



![N-[(Z)-(2-Methoxyphenyl)methylideneamino]acetamide](/img/structure/B3337230.png)

![2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B3337239.png)




